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Compound of Interest

Compound Name: 3-Methyl-1-nonyn-3-ol

Cat. No.: B1597378 Get Quote

Introduction
3-Methyl-1-nonyn-3-ol is a tertiary acetylenic alcohol with the molecular formula C₁₀H₁₈O and

a molecular weight of 154.25 g/mol .[1][2] Its structure, featuring a terminal alkyne and a

tertiary alcohol functional group, makes it a valuable intermediate in organic synthesis,

particularly in the development of pharmaceuticals, fragrances, and specialty materials. A

thorough understanding of its spectral properties is paramount for quality control, reaction

monitoring, and structural elucidation in these applications. This guide provides an in-depth

analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

data for 3-Methyl-1-nonyn-3-ol, offering insights into the relationship between its molecular

structure and its spectroscopic signatures.

Molecular Structure
The structural formula of 3-Methyl-1-nonyn-3-ol is presented below. The numbering of the

carbon atoms is provided for clarity in the subsequent spectroscopic analysis.

Caption: Molecular structure of 3-Methyl-1-nonyn-3-ol with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. While a publicly available, fully assigned ¹H NMR spectrum for 3-Methyl-1-nonyn-3-
ol is not readily found in the searched literature, we can predict the expected chemical shifts,
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multiplicities, and integrations based on the known effects of its functional groups and by

comparison with similar structures.

¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the acetylenic proton, the

hydroxyl proton, the methyl group, and the various methylene groups of the hexyl chain.
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Proton

Assignment

Predicted

Chemical Shift

(ppm)

Multiplicity Integration Justification

H-1 (≡C-H) ~2.0 - 2.5 Singlet (s) 1H

The acetylenic

proton is

deshielded by

the triple bond

but is not

typically coupled

to other protons.

OH

Variable

(typically 1.5 -

4.0)

Singlet (s, broad) 1H

The chemical

shift is

concentration

and solvent

dependent. The

signal is often

broad due to

chemical

exchange.

H-10 (CH₃) ~1.5 Singlet (s) 3H

The methyl

protons are

adjacent to a

quaternary

carbon and thus

show no

coupling.

H-4 (-CH₂-) ~1.6 Triplet (t) 2H

Coupled to the

adjacent

methylene

protons at C-5.

H-5 to H-8 (-

CH₂-)n

~1.2 - 1.4 Multiplet (m) 8H The signals for

these methylene

groups in the

alkyl chain will

likely overlap,
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creating a

complex

multiplet.

H-9 (CH₃ of

hexyl)
~0.9 Triplet (t) 3H

Coupled to the

adjacent

methylene

protons at C-8.

Experimental Protocol for ¹H NMR:

Dissolve approximately 5-10 mg of 3-Methyl-1-nonyn-3-ol in 0.5-0.7 mL of a deuterated

solvent (e.g., CDCl₃).

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Transfer the solution to a 5 mm NMR tube.

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Process the data, including Fourier transformation, phase correction, and baseline

correction.

Integrate the signals and determine the chemical shifts and coupling constants.

¹³C NMR Spectroscopy
The availability of a ¹³C NMR spectrum for 3-Methyl-1-nonyn-3-ol is noted in the PubChem

database.[1] Based on general principles of ¹³C NMR and data for analogous compounds, the

following assignments can be predicted.
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Carbon Assignment
Predicted Chemical Shift

(ppm)
Justification

C-1 (≡C-H) ~70 - 75

The sp-hybridized carbon

bearing the proton is shielded

relative to the other acetylenic

carbon.

C-2 (-C≡) ~85 - 90

The quaternary sp-hybridized

carbon is typically more

deshielded.

C-3 (C-OH) ~65 - 70

The carbon atom attached to

the hydroxyl group is

significantly deshielded.

C-10 (CH₃) ~28 - 32
The methyl carbon attached to

the tertiary center.

C-4 ~40 - 45
The methylene carbon

adjacent to the tertiary center.

C-5 ~25 - 30
A typical methylene carbon in

an alkyl chain.

C-6 ~30 - 35
A typical methylene carbon in

an alkyl chain.

C-7 ~22 - 27
A typical methylene carbon in

an alkyl chain.

C-8 ~31 - 36
A typical methylene carbon in

an alkyl chain.

C-9 (CH₃ of hexyl) ~14
The terminal methyl carbon of

the hexyl chain.

Experimental Protocol for ¹³C NMR:

Prepare a more concentrated sample (20-50 mg) in 0.5-0.7 mL of a deuterated solvent.
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Acquire a proton-decoupled ¹³C NMR spectrum.

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be

used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in a

molecule. An FTIR spectrum for 3-Methyl-1-nonyn-3-ol is available in the PubChem database.

[1]

Wavenumber (cm⁻¹) Vibration Functional Group

~3300 (strong, broad) O-H stretch Tertiary Alcohol

~3300 (sharp, medium) ≡C-H stretch Terminal Alkyne

~2950-2850 (strong) C-H stretch Alkyl (CH₃, CH₂)

~2100 (weak) C≡C stretch Alkyne

~1465 and ~1375 C-H bend Alkyl

~1150 (medium) C-O stretch Tertiary Alcohol

Expert Interpretation: The presence of a strong, broad absorption around 3300 cm⁻¹ is

characteristic of the hydrogen-bonded O-H stretch of the alcohol. Overlapping with this, a

sharper, medium-intensity peak, also around 3300 cm⁻¹, is indicative of the ≡C-H stretch of the

terminal alkyne. The weak C≡C stretching absorption is expected around 2100 cm⁻¹. The

strong C-H stretching vibrations of the alkyl chain are observed in the 2850-2950 cm⁻¹ region.

The C-O stretch of the tertiary alcohol typically appears in the 1100-1200 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (FTIR-ATR):

Ensure the ATR crystal is clean.

Record a background spectrum.

Place a small drop of 3-Methyl-1-nonyn-3-ol directly onto the ATR crystal.
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Acquire the sample spectrum.

Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule upon ionization. An electron ionization (EI) mass spectrum is available in the

NIST WebBook and PubChem.[1][3]

Key Spectral Data:

Molecular Ion (M⁺): m/z 154 (expected, but may be weak or absent for tertiary alcohols).

Major Fragment Ions (m/z): 69 (base peak), 43, 41.[1]

Fragmentation Analysis: Tertiary alcohols often exhibit a weak or absent molecular ion peak

due to the facile cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). The

fragmentation of 3-Methyl-1-nonyn-3-ol is expected to be dominated by the loss of the hexyl

radical and the methyl radical.

Fragmentation Pathways

[C10H18O]⁺˙
m/z 154

[C4H5O]⁺
m/z 69 (Base Peak)

 - •C6H13 (α-cleavage)

[C9H15O]⁺
m/z 139 - •CH3 (α-cleavage)

[C3H7]⁺
m/z 43

 Rearrangement & fragmentation

Click to download full resolution via product page

Caption: Proposed major fragmentation pathways for 3-Methyl-1-nonyn-3-ol in EI-MS.

Expert Interpretation: The base peak at m/z 69 is likely due to the α-cleavage leading to the

loss of the hexyl radical (•C₆H₁₃), forming a stable oxonium ion. The peak at m/z 43 is

characteristic of a propyl fragment ([C₃H₇]⁺) or an acetyl group fragment, though the former is
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more likely in this context. The peak at m/z 41 corresponds to the allyl cation ([C₃H₅]⁺), a

common fragment in mass spectrometry. The molecular ion peak at m/z 154 is expected to be

of very low abundance.

Experimental Protocol for GC-MS:

Inject a dilute solution of 3-Methyl-1-nonyn-3-ol in a suitable solvent (e.g., dichloromethane)

into the gas chromatograph.

The compound is separated from the solvent and any impurities on a capillary column (e.g.,

DB-5).

The eluting compound enters the mass spectrometer, where it is ionized by electron impact

(typically at 70 eV).

The resulting ions are separated by their mass-to-charge ratio and detected.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the

structural identification and characterization of 3-Methyl-1-nonyn-3-ol. The combined analysis

of NMR, IR, and MS data allows for unambiguous confirmation of its molecular structure. The

predicted ¹H NMR data, alongside the available ¹³C NMR, IR, and MS information, serves as a

robust reference for researchers and scientists working with this versatile chemical

intermediate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Characterization of 3-Methyl-1-nonyn-3-
ol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1597378#spectroscopic-data-for-3-methyl-1-nonyn-
3-ol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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